3-Hydroxy-7-methoxy-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-7-methoxy-4H-chromen-4-one is a compound belonging to the flavonoid family, specifically a subgroup known as chromones. These compounds are known for their diverse biological activities and are found abundantly in the plant kingdom. 3-hydroxy-7-methoxy-4H-chromen-4-one exhibits various pharmacological properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-7-methoxy-4H-chromen-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxyacetophenone with 4-methoxybenzaldehyde in the presence of a base, followed by cyclization to form the chromone structure . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for 3-hydroxy-7-methoxy-4H-chromen-4-one are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-7-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromone to its corresponding dihydrochromone.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the chromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted chromones, dihydrochromones, and various oxidized derivatives. These products often retain the core chromone structure while exhibiting different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-hydroxy-7-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins involved in oxidative stress, inflammation, and cell proliferation.
Pathways Involved: It modulates pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one: Similar structure with a hydroxyl group at the 7-position and a methoxy group at the 4-position.
3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Differing in the position of the methoxy group.
4H-1-benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl): Another chromone derivative with similar functional groups.
Uniqueness
3-hydroxy-7-methoxy-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe and its diverse pharmacological activities make it a valuable compound in various fields of research .
Properties
CAS No. |
128428-13-7 |
---|---|
Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
3-hydroxy-7-methoxychromen-4-one |
InChI |
InChI=1S/C10H8O4/c1-13-6-2-3-7-9(4-6)14-5-8(11)10(7)12/h2-5,11H,1H3 |
InChI Key |
RUHKWILQGBGFIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.